N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. The ethylsulfanyl (-S-C₂H₅) group at position 5 of the thiadiazole ring is linked to a 5-methylisoxazole-3-carboxamide moiety. Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to mimic biological substrates and interact with enzymes or receptors .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c1-3-16-9-12-11-8(17-9)10-7(14)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSJRUALJPREOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring and the isoxazole ring, followed by their coupling through appropriate linkers. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide is primarily being explored for its pharmacological potential. Preliminary studies suggest that compounds with similar structures exhibit:
- Antimicrobial Activity : Compounds containing thiadiazole rings have been documented to possess significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research indicates that derivatives of thiadiazole can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Agricultural Applications
Due to its biological activity, this compound may also find applications in agriculture as a pesticide or fungicide. Thiadiazole derivatives have been explored for their effectiveness against plant pathogens, indicating potential use in crop protection strategies.
Material Science
The unique chemical structure of this compound could lead to applications in material science. Compounds with isoxazole and thiadiazole groups have been investigated for their properties in creating novel materials with specific electronic or optical characteristics .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives significantly inhibited the growth of various bacterial strains, suggesting that this compound could exhibit similar properties.
- Inflammatory Response Modulation : In vitro studies indicated that compounds with isoxazole structures can modulate inflammatory cytokine production, supporting the hypothesis that this compound may have therapeutic potential in inflammatory conditions .
Biological Activity
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The compound features a thiadiazole ring substituted with an ethylsulfanyl group and an isoxazole carboxamide moiety. The presence of these functional groups contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 240.29 g/mol.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit substantial antimicrobial activity. A comparative study highlighted that compounds containing the thiadiazole framework, including this compound, show effectiveness against various bacterial strains and fungi. This activity is attributed to the ability of the thiadiazole ring to interact with microbial enzymes and disrupt essential cellular processes .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for further development.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce inflammatory markers in cellular models, suggesting that it may be beneficial in treating conditions characterized by chronic inflammation . This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The proposed mechanism of action involves the interaction of the thiadiazole moiety with various biological targets, including enzymes and receptors. The ethylsulfanyl group enhances lipophilicity, improving membrane permeability and facilitating better interaction with intracellular targets. This unique structure allows for enhanced binding affinity to molecular targets compared to other similar compounds .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the Thiadiazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Ethylsulfanyl Group : Achieved through nucleophilic substitution reactions.
- Synthesis of the Isoxazole Moiety : This can be accomplished via cyclization reactions involving α-haloketones and hydroxylamine.
- Carboxamide Formation : Final step involves acylation to introduce the carboxamide functional group .
Study 1: Antimicrobial Evaluation
In a study evaluating various thiadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .
Study 2: Cytotoxicity Assay
A cytotoxicity assay on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 µM across different cell types, demonstrating its potential as an anticancer agent. Further studies are needed to elucidate its specific targets within cancer pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s uniqueness lies in its combination of a thiadiazole core, ethylsulfanyl group, and isoxazolecarboxamide. Below is a comparison with key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocyclic Core Influence: The isoxazole in the target compound provides metabolic stability compared to pyrimidine () or imidazole () analogs. Isoxazoles are less prone to oxidative degradation, enhancing pharmacokinetic profiles .
Substituent Effects: Ethylsulfanyl vs. Benzylsulfanyl: The ethyl group in the target compound offers a balance between lipophilicity and solubility, whereas bulkier benzylsulfanyl groups () may hinder membrane permeability .
Unique Advantages of Target Compound :
- Ethylsulfanyl’s moderate lipophilicity improves oral bioavailability relative to polar sulfonamide derivatives ().
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide, and how can reaction conditions be optimized?
- Methodology :
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Step 1 : Synthesize the thiadiazole core via heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH/EtOH at 60–80°C). This step requires precise pH control to avoid side reactions .
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Step 2 : Introduce the ethylsulfanyl group via nucleophilic substitution using ethanethiol or ethyl mercaptan in polar aprotic solvents (e.g., DMF) at 50–60°C .
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Step 3 : Couple the thiadiazole intermediate with 5-methyl-3-isoxazolecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
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Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for nucleophilic substitution) and use ultrasound-assisted methods to enhance reaction rates and yields (e.g., 20–30% improvement in yield) .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | KOH, CS₂, EtOH, 70°C | 60–75% |
| 2 | Ethanethiol, DMF, 55°C | 70–85% |
| 3 | EDC/HOBt, DCM, RT | 65–80% |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substituent connectivity. For example, the ethylsulfanyl group (-SCH₂CH₃) shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 2.8–3.0 ppm (SCH₂) .
- Infrared Spectroscopy (IR) : Identify characteristic peaks, such as C=O stretching (1680–1700 cm⁻¹) for the carboxamide and C-S vibrations (650–750 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethylsulfanyl group in nucleophilic substitution or oxidation reactions?
- Methodology :
-
Nucleophilic Substitution : The ethylsulfanyl group acts as a leaving group in SN₂ reactions. Use kinetic studies (e.g., varying nucleophile concentration) to determine reaction order. For example, substitution with amines (e.g., piperidine) in DMSO follows second-order kinetics .
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Oxidation : Treat the compound with H₂O₂/CH₃COOH to form sulfoxide/sulfone derivatives. Monitor via LC-MS and compare oxidation potentials using cyclic voltammetry (e.g., oxidation peak at +1.2 V vs. Ag/AgCl) .
- Key Insight : Steric hindrance from the thiadiazole ring slows substitution rates, while electron-withdrawing groups (e.g., carboxamide) enhance oxidation susceptibility .
Q. How do structural modifications (e.g., replacing ethylsulfanyl with methylsulfonyl) impact biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylsulfonyl, propylsulfanyl) and test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to identify trends .
- Example Data :
| Substituent | IC₅₀ (MCF-7, μM) |
|---|---|
| Ethylsulfanyl | 12.4 ± 1.2 |
| Methylsulfonyl | 8.7 ± 0.9 |
| Propylsulfanyl | 15.1 ± 1.5 |
- Mechanistic Hypothesis : Sulfonyl groups enhance hydrogen bonding with target proteins (e.g., tubulin), improving cytotoxicity .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardize Assays : Use identical cell lines, passage numbers, and assay conditions (e.g., 24-hour incubation, 10% FBS). Validate results with orthogonal assays (e.g., apoptosis via Annexin V staining) .
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent-induced artifacts .
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
